molecular formula C14H21NO B5801295 N-(2,4-dimethylpentan-3-yl)benzamide

N-(2,4-dimethylpentan-3-yl)benzamide

Cat. No.: B5801295
M. Wt: 219.32 g/mol
InChI Key: DNWOYGGIOZNPCX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)benzamide is a synthetic benzamide derivative featuring a branched 2,4-dimethylpentan-3-yl chain on the nitrogen atom. This specific substitution pattern is of significant interest in organic and medicinal chemistry for the exploration of structure-activity relationships. Benzamide compounds with tailored alkyl groups are frequently investigated as key intermediates in the synthesis of more complex molecules and for their potential biological activities. Researchers value this compound for developing novel substances in areas such as flavor science, where similar this compound analogs are patented for their sensory effects, including cooling and umami taste properties . The mechanism of action for this compound is highly dependent on the specific research context. As a research chemical, it serves as a valuable building block in organic synthesis, particularly in reactions where the steric and electronic properties of the amide group can be exploited. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWOYGGIOZNPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2,4-dimethylpentan-3-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids and zirconium chloride, under ultrasonic irradiation. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Substituent Analysis and Physicochemical Properties

The substituent on the amide nitrogen significantly impacts molecular properties. Below is a comparative analysis:

Compound Name Substituent on Nitrogen Molecular Weight Key Functional Groups logP (Predicted) Solubility (Water)
N-(2,4-dimethylpentan-3-yl)benzamide 2,4-dimethylpentan-3-yl 219.32 Amide, branched alkyl ~3.5 (high) Low (hydrophobic alkyl)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl 237.29 Amide, hydroxyl ~1.8 Moderate (polar hydroxyl)
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 4-(2,4-dichlorophenyl)thiazol-2-yl 427.30 Amide, sulfonyl, Cl ~4.2 Low (aromatic, halogenated)
CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) 4-chloro-3-trifluoromethylphenyl 536.03 Amide, CF₃, Cl, ethoxy ~8.0 Very low (long alkyl chain)

Key Observations :

  • The branched alkyl chain in this compound confers high lipophilicity (logP ~3.5), suggesting favorable membrane permeability but poor aqueous solubility.
  • Hydroxyl-containing analogs (e.g., ) exhibit lower logP and better solubility due to polar groups, making them suitable for metal-catalyzed reactions .
  • Halogenated and sulfonated derivatives (e.g., ) show enhanced biological target affinity but reduced solubility .
Enzyme Modulation
  • CTPB () activates p300 histone acetyltransferase (HAT), a trait linked to its trifluoromethyl and chloro substituents . The target compound’s alkyl chain may instead favor interactions with hydrophobic enzyme pockets.
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () serves as an N,O-bidentate ligand in metal-catalyzed C–H functionalization, a role unlikely for the target compound due to its lack of coordinating groups .
Antimicrobial and Antioxidant Activity
  • Benzamide derivatives with heterocycles (e.g., triazoles in ) show antibacterial and antioxidant activities due to electron-rich moieties . The target compound’s alkyl chain may limit such interactions but enhance penetration through lipid membranes.

Computational and Experimental Characterization

  • Spectroscopy : IR and NMR data for similar compounds (e.g., ) highlight characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹), which would align with the target compound’s expected spectral profile .

Q & A

Q. What are the recommended methodologies for synthesizing N-(2,4-dimethylpentan-3-yl)benzamide with high purity and yield?

Synthesis typically involves coupling 2,4-dimethylpentan-3-amine with benzoyl chloride under controlled conditions. Key steps include:

  • Acylation : React the amine with benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize using 1^1H/13^13C NMR and FT-IR spectroscopy .
  • Yield Optimization : Adjust stoichiometry (1:1.1 amine-to-acyl chloride ratio) and employ inert atmospheres (N2_2) to reduce hydrolysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and confirm stereochemistry .
  • Spectroscopic Analysis : Compare NMR chemical shifts (e.g., carbonyl 13^{13}C at ~167 ppm) and IR stretches (amide I band ~1650 cm1^{-1}) with literature data .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]+^+: calculated for C14_{14}H21_{21}NO: 220.17) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test HDAC inhibition using fluorometric assays (e.g., HDAC-Glo™) at 10–100 µM concentrations, referencing MS-275 (a benzamide HDAC inhibitor) as a positive control .
  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating promise .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for targeted biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to HDACs or kinases. Focus on the benzamide moiety’s interaction with catalytic zinc in HDAC active sites .
  • QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., alkyl chain length) with bioactivity. Validate models using leave-one-out cross-validation (R2^2 > 0.8) .

Q. What strategies resolve contradictions in reported biological data (e.g., HDAC inhibition vs. antimicrobial activity)?

  • Mechanistic Studies : Conduct RNA-seq or proteomics to identify differentially expressed pathways. For example, HDAC inhibition upregulates tumor suppressors (e.g., p21), while antimicrobial activity may involve membrane disruption .
  • Selectivity Profiling : Screen against a panel of HDAC isoforms (e.g., HDAC1 vs. HDAC6) using isoform-specific substrates. A >10-fold selectivity ratio clarifies target relevance .

Q. How can researchers optimize reaction conditions to address low yields in scaled-up synthesis?

  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to evaluate temperature, solvent polarity, and catalyst loading. For example, THF may outperform DCM at higher scales due to better solubility .
  • Flow Chemistry : Implement continuous-flow systems to improve heat/mass transfer, reducing side-product formation (e.g., hydrolysis) and achieving yields >80% .

Methodological Considerations for Data Reproducibility

Q. What analytical techniques are critical for confirming batch-to-batch consistency?

  • DSC/TGA : Monitor melting points (expected range: 120–125°C) and thermal stability (decomposition >200°C) .
  • Chiral HPLC : Ensure enantiomeric purity if stereocenters are present (e.g., using Chiralpak AD-H column) .

Q. How should researchers handle discrepancies in crystallographic data interpretation?

  • Validation Tools : Use checkCIF/PLATON to flag ADPs (anisotropic displacement parameters) and R-factor outliers. SHELXL’s TWIN/BASF commands can refine twinned crystals .
  • Cross-Validation : Compare results with ORTEP-3-generated thermal ellipsoid plots to confirm atom placement .

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